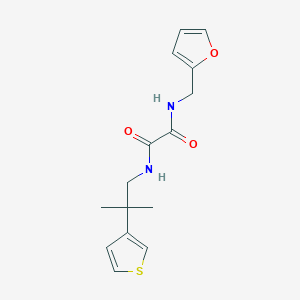

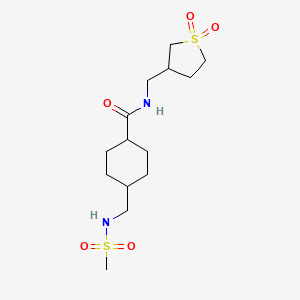

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as FTO inhibitor, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to play a crucial role in regulating metabolism and energy homeostasis, making it a promising target for the treatment of obesity, diabetes, and other metabolic disorders.

科学的研究の応用

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating broad applicability for coupling a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures. This research indicates the potential of BFMO in enhancing catalytic activities, particularly in the formation of pharmaceutically relevant building blocks through high selectivity achieved in direct monoarylation processes (Bhunia, Kumar, & Ma, 2017).

Coupling Reaction Efficacy

Further investigation has shown the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This catalytic system demonstrated versatility across a range of functionalized (hetero)aryl chlorides and a wide spectrum of aromatic and aliphatic primary amides, yielding good to excellent outcomes. The success of this system in the arylation of lactams and oxazolidinones underscores its utility in facilitating intramolecular cross-coupling products, highlighting its significance in synthetic chemistry and potential pharmaceutical applications (De, Yin, & Ma, 2017).

Redox-Reaction Facilitation

The study of furan and thiophene diarylmethenes has unveiled their capabilities as redox-active ligands for metal centers, which could be leveraged in nontraditional, stoichiometric, and catalytic redox reactions. This research contributes to the understanding of how selective deprotonation and oxidation of these compounds can lead to the formation of neutral radicals, offering insights into their redox behavior and potential applications in developing novel redox reaction methodologies (Curcio et al., 2018).

Nitric Oxide Generation and Vasodilator Action

Furoxans, derivatives closely related to furan compounds, have been found to act as prodrugs that increase levels of cyclic GMP via the formation of nitric oxide (NO) upon reaction with thiols. This property renders them as potential nitrovasodilators, implicating their use in the modulation of vascular tone and treatment of cardiovascular diseases. The study offers a tentative reaction scheme that aligns with experimental data, providing a basis for further exploration of furoxans and related compounds in pharmacological applications (Feelisch, Schönafinger, & Noack, 1992).

特性

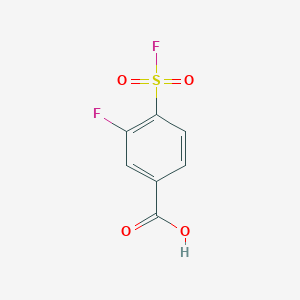

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-15(2,11-5-7-21-9-11)10-17-14(19)13(18)16-8-12-4-3-6-20-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELZWNXLSLPNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)

![4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2987690.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)